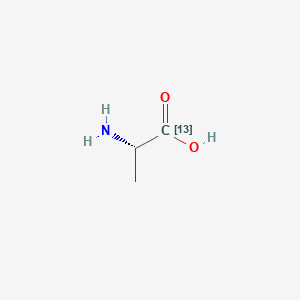

L-Alanin-1-13C

Übersicht

Beschreibung

L-Alanine-1-13C is a non-essential amino acid that occurs in high levels in its free state in plasma . It is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .

Synthesis Analysis

The synthesis of L-Alanine-1-13C involves two stages . In the first stage, di-tert-butyl dicarbonate reacts with L-alanine in the presence of sodium hydrogencarbonate and sodium hydroxide in 1,4-dioxane at 20°C for 28 hours . In the second stage, the reaction mixture is treated with dmap in 1,4-dioxane and water at 50°C for 1 hour .Molecular Structure Analysis

The L-Alanine-1-13C molecule contains a total of 12 bonds. There are 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The chemical reactions involving L-Alanine-1-13C include the reaction with di-tert-butyl dicarbonate in the presence of sodium hydrogencarbonate and sodium hydroxide . This reaction is followed by treatment with dmap .Wissenschaftliche Forschungsanwendungen

Biochemische Forschung

L-Alanin-1-13C: wird in der biochemischen Forschung häufig zur Untersuchung von Stoffwechselwegen mittels NMR-Spektroskopie verwendet . Es hilft dabei, den oxidativen Stoffwechsel von Aminosäuren in verschiedenen Zelltypen, einschließlich Pankreas-β-Zellen, zu verstehen, wo er die Insulinausschüttung beeinflusst .

Medizin

Im medizinischen Bereich hat This compound in antiproliferativen Studien, insbesondere gegen bestimmte Krebszelllinien, Potenzial gezeigt . Es weist auch antibakterielle Eigenschaften auf und wird wegen seiner antiurolithiasischen Wirkung untersucht, die zu neuen Behandlungen für Nierensteine führen könnte .

Pharmakologie

Pharmakologisch wird This compound verwendet, um den Wirkmechanismus verschiedener Medikamente zu untersuchen. Es dient als Werkzeug, um das metabolische Schicksal von Pharmazeutika im Körper zu studieren, und liefert Erkenntnisse über die Wirkstoffentwicklung und -wirksamkeit .

Biotechnologie

In der Biotechnologie wird This compound für die metabolische Ingenieurarbeit von Mikroorganismen verwendet. Diese Anwendung zielt darauf ab, die Produktion von L-Alanin, einer wertvollen Verbindung in der Lebensmittel- und Pharmaindustrie, zu verbessern .

Landwirtschaft

This compound: findet Anwendungen in der Landwirtschaft als Nahrungsergänzungsmittel und Säurekorrekturmittel in Tierfutter. Es trägt zur Verbesserung des Nährwerts des Futters bei, wodurch das Wachstum und die Gesundheit des Viehs gefördert werden .

Lebensmittelindustrie

Die Lebensmittelindustrie verwendet This compound als Geschmacksverstärker und Süßstoff. Es wird verschiedenen Lebensmitteln hinzugefügt, um den Geschmack zu verbessern und als Konservierungsmittel, um die Haltbarkeit zu verlängern .

Umweltwissenschaften

In den Umweltwissenschaften wird This compound in ökologischen Studien verwendet, um Nährstoffkreisläufe zu verfolgen und das Schicksal organischer Verbindungen in der Umwelt zu verstehen. Es hilft bei der Beurteilung der Auswirkungen von Schadstoffen und trägt zur Entwicklung nachhaltiger Praktiken bei .

Forschung und Entwicklung

Schließlich ist This compound in F&E von entscheidender Bedeutung für die Entwicklung neuer synthetischer Verfahren und Materialien. Es wird bei der Synthese von biologisch abbaubaren Polymeren und grünen Chelatbildnern verwendet und trägt zu Fortschritten in der grünen Chemie bei .

Wirkmechanismus

Target of Action

L-Alanine-1-13C is a labeled form of L-Alanine, a non-essential amino acid . The primary targets of L-Alanine-1-13C are the enzymes and proteins involved in protein synthesis and other metabolic functions .

Mode of Action

L-Alanine-1-13C interacts with its targets by being incorporated into proteins during protein synthesis . The 13C label allows for the tracking of the compound’s metabolic fate, providing valuable information about metabolic pathways and dynamics .

Biochemical Pathways

L-Alanine-1-13C is involved in various biochemical pathways, including sugar and acid metabolism . It plays a crucial role in the alanine cycle, where it carries nitrogen from peripheral tissues to the liver . The 13C label can be used to study these pathways in detail, providing insights into the compound’s metabolic fate .

Pharmacokinetics

The pharmacokinetics of L-Alanine-1-13C are similar to those of L-Alanine. After ingestion, it is absorbed in the intestines and transported to the liver, where it can be metabolized or distributed to other tissues . The 13C label allows for the tracking of the compound’s absorption, distribution, metabolism, and excretion (ADME), providing valuable pharmacokinetic data .

Result of Action

The action of L-Alanine-1-13C results in its incorporation into proteins, affecting protein synthesis and other metabolic functions . The 13C label allows for the study of these effects at the molecular and cellular levels .

Action Environment

The action of L-Alanine-1-13C can be influenced by various environmental factors, including diet, gut microbiota, and individual metabolic differences . The 13C label allows for the study of these influences, providing insights into the compound’s efficacy and stability under different conditions .

Vorteile Und Einschränkungen Für Laborexperimente

L-Alanine-1-13C has several advantages for use in lab experiments. It is a stable molecule, so it can be used in a variety of experiments. It is also a versatile molecule, so it can be used in a variety of experiments. Additionally, it is a relatively inexpensive molecule, so it can be used in a variety of experiments. However, it has several limitations for use in lab experiments. It is not as stable as other molecules, so it can be degraded during storage. It is also not as soluble as other molecules, so it can be difficult to use in some experiments.

Zukünftige Richtungen

There are several potential future directions for the use of L-Alanine-1-13C. It could be used to study the regulation of energy metabolism, protein synthesis, and the regulation of amino acid levels in the body. It could also be used to study the regulation of blood sugar levels, lipid metabolism, and the regulation of the immune system. Additionally, it could be used to study the metabolism of other amino acids, such as leucine and isoleucine. It could also be used to study the metabolism of carbohydrates and lipids. Finally, it could be used to study the effects of environmental stressors on metabolic pathways.

Safety and Hazards

L-Alanine-1-13C may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. It may cause eye irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing vapors, mist, or gas, and to use personal protection .

Biochemische Analyse

Biochemical Properties

L-Alanine-1-13C is involved in several biochemical reactions, primarily in the metabolism of sugars and acids. It interacts with various enzymes, such as alanine transaminase, which catalyzes the conversion of L-Alanine to pyruvate. This interaction is crucial for gluconeogenesis and the citric acid cycle. Additionally, L-Alanine-1-13C interacts with proteins involved in muscle tissue, brain, and central nervous system functions, providing energy and supporting immune responses .

Cellular Effects

L-Alanine-1-13C influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of proteins and neurotransmitters, impacting cell function and communication. The presence of L-Alanine-1-13C in cells can enhance energy production, support immune function, and contribute to the maintenance of cellular homeostasis .

Molecular Mechanism

At the molecular level, L-Alanine-1-13C exerts its effects through binding interactions with enzymes and proteins. It acts as a substrate for alanine transaminase, facilitating the transfer of amino groups and the production of pyruvate. This process is essential for energy production and metabolic regulation. Additionally, L-Alanine-1-13C can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Alanine-1-13C can change over time. The compound is generally stable, but its activity may decrease due to degradation or interactions with other molecules. Long-term studies have shown that L-Alanine-1-13C can have sustained effects on cellular function, including enhanced energy production and improved immune responses. The stability and efficacy of L-Alanine-1-13C can be influenced by factors such as storage conditions and experimental protocols .

Dosage Effects in Animal Models

The effects of L-Alanine-1-13C vary with different dosages in animal models. At low doses, it can enhance metabolic activity and support immune function without causing adverse effects. At high doses, L-Alanine-1-13C may lead to toxicity and negative impacts on cellular function. Threshold effects have been observed, where the benefits of L-Alanine-1-13C plateau or diminish at higher concentrations .

Metabolic Pathways

L-Alanine-1-13C is involved in several metabolic pathways, including gluconeogenesis and the citric acid cycle. It interacts with enzymes such as alanine transaminase and pyruvate kinase, facilitating the conversion of L-Alanine to pyruvate and its subsequent entry into the citric acid cycle. This process is essential for energy production and metabolic regulation. Additionally, L-Alanine-1-13C can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, L-Alanine-1-13C is transported and distributed through specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of L-Alanine-1-13C, allowing it to exert its effects on cellular function. The transport and distribution of L-Alanine-1-13C can be influenced by factors such as concentration gradients, cellular uptake mechanisms, and binding affinities .

Subcellular Localization

L-Alanine-1-13C is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of L-Alanine-1-13C is crucial for its role in metabolic processes and cellular regulation .

Eigenschaften

IUPAC Name |

(2S)-2-amino(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-NSQKCYGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480392 | |

| Record name | L-Alanine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21764-56-7 | |

| Record name | L-Alanine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural information about L-Alanine-1-13C can be derived from the ESR studies after x-irradiation?

A1: ESR studies on x-irradiated L-Alanine-1-13C at low temperatures reveal the formation of a carboxyl radical. Analysis of the 13C hyperfine tensor confirms that the unpaired electron predominantly resides in a 2pπ orbital on the carboxyl carbon. [] This interaction with the α proton further suggests that the RCO2− structure deviates from planarity with an approximate bend of 8°. []

Q2: How does the application of high-order multiple quantum (MQ) NMR spectroscopy contribute to understanding the structure of L-Alanine-1-13C in solid-state?

A2: High-order MQ NMR spectroscopy proves valuable in investigating the structure of L-Alanine-1-13C in its solid form. By employing a tailored pulse excitation sequence, researchers successfully excited and detected MQ coherences involving a significant number of 13C nuclear spins. [] This technique holds particular promise for systems with weak homonuclear dipole–dipole couplings and strong inhomogeneous interactions, enabling a deeper understanding of the structural organization within the solid-state L-Alanine-1-13C. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)